3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Overview
Description
3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding Studies
A study on related dihydropyridin derivatives, which are structurally similar to "3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid," highlights the importance of hydrogen bonding. The research revealed that hydrogen bonding influences the structural conformation of molecules, which is essential for understanding the chemical behavior and reactivity of such compounds. This has implications for designing compounds with specific properties, including enhanced stability and reactivity for various applications in medicinal chemistry and materials science (Dobbin et al., 1993).
Crystal Structure Determination
The synthesis and crystal structure analysis of pyrazolyl propanoic acid derivatives demonstrate their complex hydrogen bonding networks and unique crystalline structures. Such studies are crucial for the development of new materials with potential applications in catalysis, drug design, and the synthesis of novel organic compounds (Kumarasinghe et al., 2009).
Catalytic Applications
Research on sulfuric acid derivatives as recyclable catalysts for condensation reactions involving pyrazolone derivatives underscores the role of "this compound" related compounds in facilitating organic transformations. This catalytic activity is pivotal for synthesizing biologically active molecules and intermediates in pharmaceuticals, demonstrating the compound's relevance in green chemistry and sustainable processes (Tayebi et al., 2011).
Coordination Complexes and Polymers
The synthesis of coordination complexes from pyrazole-dicarboxylate acid derivatives, including those structurally related to "this compound," has been explored. These complexes have potential applications in creating materials with specific magnetic, optical, and structural properties. The ability to form mononuclear chelate complexes and hydrogen-bonded networks is particularly relevant for the development of novel materials with tailored properties (Radi et al., 2015).
Properties
IUPAC Name |
3-[1-[2-(diethylamino)-2-oxoethyl]pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-14(4-2)11(16)9-15-8-10(7-13-15)5-6-12(17)18/h7-8H,3-6,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVSUYONYUSXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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